Spinosine
Description
Contextualization of Spinosine within Natural Product Chemistry
Natural product chemistry explores the vast array of chemical compounds produced by living organisms. These compounds often possess unique structures and exhibit diverse biological activities, making them valuable subjects for academic research, drug discovery, and agrochemical development. This compound, as a natural product, fits within this domain, representing a class of compounds derived from biological sources.
One prominent group of natural products related to "this compound" are the spinosyns, which are fermentation products of the actinomycete bacterium Saccharopolyspora spinosa. wikipedia.orgwikipedia.orgresearchgate.netresearchgate.net This bacterium was first isolated from soil collected in a rum still in the Virgin Islands. wikipedia.orgwikipedia.org The spinosyns are characterized by a complex tetracyclic ring system attached to two sugar moieties: an amino sugar (D-forosamine) and a neutral sugar (tri-O-methyl-L-rhamnose). wikipedia.org
Another distinct compound referred to as this compound is a flavone (B191248) C-glycoside primarily isolated from the seeds of Ziziphus jujuba Mill. var. spinosa. nih.govfrontiersin.org This compound has a different chemical structure, being a flavonoid with glycosidic linkages. nih.govnih.gov
Furthermore, the term "this compound" has also been used to refer to a berbine (B1217896) alkaloid isolated from the trunk bark of Annona spinescens. acs.orgnih.gov This highlights the importance of precise chemical nomenclature in academic research to distinguish between structurally unrelated compounds that may share a similar common name.
Overview of Diverse Chemical Entities Referred to as this compound in Scientific Literature
The scientific literature contains references to multiple distinct chemical entities under the name "this compound". This can lead to ambiguity and necessitates careful attention to the specific compound being discussed in any given study. The primary entities encountered are:
Spinosyns: A family of macrolide natural products produced by Saccharopolyspora spinosa. wikipedia.orgwikipedia.orgresearchgate.net The most well-known members are Spinosyn A and Spinosyn D, which are the main components of the insecticide Spinosad. wikipedia.orgresearchgate.net These compounds share a characteristic tetracyclic macrolide core with attached sugars. wikipedia.orgresearchgate.net Other spinosyns, such as Spinosyn J and Spinosyn L, also exist within this family. researchgate.net
This compound (Flavone C-glycoside): A flavonoid compound found predominantly in Ziziphus jujuba var. spinosa. nih.govfrontiersin.orgnih.gov Its structure consists of a flavone backbone substituted with hydroxyl, methoxy, and a complex disaccharide (2-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl) moiety. nih.gov This compound is also known by the synonym Flavoayamenin. caymanchem.com
This compound (Berbine alkaloid): An alkaloid isolated from Annona spinescens. acs.orgnih.gov This compound belongs to the berbine class of isoquinoline (B145761) alkaloids and possesses a distinct polycyclic nitrogen-containing structure. acs.orgnih.gov
This diversity underscores the critical need for researchers to clearly define the specific "this compound" compound under investigation, often by providing its chemical structure, CAS number, or PubChem CID, to avoid confusion and ensure the accurate interpretation of research findings.
Historical Trajectory of this compound Research and Discovery
The historical trajectory of research into compounds referred to as "this compound" is linked to their natural sources and observed biological activities.
The flavone C-glycoside referred to as this compound has a research history tied to traditional medicine, particularly the use of Ziziphus jujuba seeds. Studies have focused on isolating and characterizing the bioactive compounds from this plant, leading to the identification of this compound as a key constituent. nih.govfrontiersin.org Research has subsequently explored its chemical properties and various biological activities. nih.govfrontiersin.orgcaymanchem.com
The berbine alkaloid named this compound was more recently reported in the literature following the investigation of the alkaloid content of Annona spinescens. acs.org Its isolation and structural elucidation by spectroscopic methods represent a specific discovery event within the broader study of natural products from the Annona genus. acs.org
Significance of Comprehensive Academic Inquiry into this compound
Comprehensive academic inquiry into the various chemical entities known as "this compound" is significant for several reasons:
Firstly, for the spinosyn family, fundamental research into their chemistry, biosynthesis, and mode of action has been crucial for their successful development as effective and environmentally favorable insecticides. wikipedia.orgresearchgate.netresearchgate.net Understanding their unique neural mechanism, specifically their interaction with nicotinic acetylcholine (B1216132) receptors, has been vital for pest control strategies and resistance management. wikipedia.orgresearchgate.net Continued research can lead to the discovery of new spinosyn analogs with improved properties or novel applications. researchgate.netscispace.com
Secondly, academic investigation into the flavone C-glycoside this compound is important for elucidating its potential pharmacological properties. Research has explored its effects on the central nervous system, including potential anxiolytic and hypnotic activities, as well as neuroprotective and anti-inflammatory effects. nih.govfrontiersin.orgcaymanchem.comontosight.ai Further detailed studies are needed to fully understand its mechanisms of action and therapeutic potential. nih.govfrontiersin.org
Thirdly, the existence of multiple compounds sharing the name "this compound" highlights a broader challenge in natural product chemistry and underscores the importance of rigorous chemical characterization and clear nomenclature in academic publishing. Comprehensive databases and standardized identifiers (like PubChem CIDs) are essential tools for researchers to accurately track and differentiate between distinct chemical entities. nih.govnih.gov
Chemical Compound Information
Structure
2D Structure
3D Structure
Properties
CAS No. |
175274-51-8 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(13aS)-2,3-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-10,11-diol |
InChI |
InChI=1S/C19H21NO4/c1-23-18-8-11-3-4-20-10-13-7-17(22)16(21)6-12(13)5-15(20)14(11)9-19(18)24-2/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1 |
InChI Key |
VAKIESMDOCVMDV-HNNXBMFYSA-N |
SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)O)OC |
Isomeric SMILES |
COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)O)O)OC |
Canonical SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)O)OC |
Synonyms |
spinosine |
Origin of Product |
United States |
Biosynthetic Pathways and Natural Derivation of Spinosine
Biosynthesis of Spinosine (Flavone-C-Glycoside)
Flavone (B191248) C-glycosides, including compounds referred to as spinosin (B15895), are a significant group of plant secondary metabolites characterized by a sugar moiety directly attached to a carbon atom of the flavonoid A-ring. Their biosynthesis follows a pathway distinct from that of O-glycosylated flavonoids.
Identification of Natural Sources and Varietal Differences
This compound (a flavone C-glycoside) has been identified in a variety of plant species. Notably, it is a natural constituent found predominantly in the dried and ripe seeds of Ziziphus jujuba Mill. var. spinosa (ZJS). frontiersin.orgfrontiersin.orgresearchgate.net Beyond Ziziphus jujuba, spinosin has also been isolated from other plants, including Cayaponia tayuya, Passiflora edulis, and Leonurus japonicus. frontiersin.orgfrontiersin.org Flavone C-glycosides in general are widely distributed in the plant kingdom, found in species such as Desmodium tortuosum, Caesalpinia spinosa (tara seed germ), Linum usitatissimum (flax), Ephedra gerardiana, Ulmus wallichiana, Zea mays (maize silks), barley, rice, wheat, kumquat, tea (Camellia sinensis), chamomile, parsley, citrus fruits (bergamot, mandarin orange, orange, citron), rooibos tea, green, black, and oolong teas, peppermint, and chicory. nih.govfrontiersin.orgresearchgate.netcnr.itmdpi.comresearchgate.netnih.gov The specific profile and concentration of flavone C-glycosides can vary between plant species and even between different varieties or parts of the same plant. For instance, tara seed germ is considered a particularly rich source of apigenin (B1666066) di-C-glycoside derivatives like vicenin-2, vicenin-1, and vicenin-3. cnr.it Flax straw and the aerial parts of flax at the flowering stage are noted as valuable sources of C-glycosylated flavones. mdpi.com
Precursor Compounds and Proposed Enzymatic Transformations
The biosynthesis of flavonoids, the precursors to flavone C-glycosides, begins with the condensation of p-coumaroyl-coenzyme A with three malonyl-CoAs, catalyzed by chalcone (B49325) synthase (CHS), followed by cyclization by chalcone isomerase (CHI) to form flavanones, such as naringenin. frontiersin.org The pathway for C-glycosyl flavone biosynthesis diverges from that of O-glycosylated flavones. Instead of direct conversion of flavanones to flavones by flavone synthase (FNS), C-glycosylation typically involves 2-hydroxyflavanone (B13135356) intermediates. frontiersin.orgnih.govnih.govacs.org Flavanones are converted to 2-hydroxyflavanones by flavanone (B1672756) 2-hydroxylases (F2H), which are cytochrome P450 enzymes belonging to the CYP93B subfamily in dicots and CYP93G subfamily in monocots. frontiersin.orgnih.govnih.govacs.org The open-circular form of the 2-hydroxyflavanone is then the substrate for a C-glucosyltransferase (CGT). frontiersin.orgnih.govnih.govresearchgate.netjst.go.jp These CGTs are sugar nucleotide-dependent glycosyltransferases, specifically from Family 1. nih.govresearchgate.net The glycosylation results in a 2-hydroxyflavanone C-glycoside, which subsequently undergoes dehydration to yield the stable flavone C-glycoside. frontiersin.orgnih.govnih.gov While most characterized CGTs are thought to utilize the open-chain form of 2-hydroxyflavanones, some studies suggest that certain CGTs might accept the closed-circular form. researchgate.net The biosynthesis of di-C-glycosyl flavones involves sequential C-glycosylation steps. nih.govresearchgate.net
Genetic Regulation of Flavone-C-Glycoside Biosynthesis
The genetic regulation of flavone C-glycoside biosynthesis involves the genes encoding the enzymes in the pathway, such as F2Hs and CGTs. Studies have shown that the expression levels of genes involved in flavonoid biosynthesis, including CGT, can contribute to the accumulation of soluble flavone metabolites like flavone C-glycosides. researchgate.net In maize, the biosynthesis of certain flavone C-glycosides is controlled by UV-B regulated P1-homologous transcription factors. mdpi.com Research involving heterologous coexpression of F2H and CGT genes in engineered systems like Escherichia coli or Saccharomyces cerevisiae has demonstrated the feasibility of producing flavone C-glycosides. acs.orgresearchgate.net Furthermore, studies in tea plants have shown that suppressing the expression of CsF2H, a gene encoding a flavanone 2-hydroxylase, significantly reduces the levels of multiple flavone C-glycosides, highlighting the crucial role of this enzyme in the pathway. acs.org
Biosynthesis of Spinosyn (Polyketide Macrolide)
Spinosyns are a family of complex polyketide-derived macrolactones with potent insecticidal activity. The biosynthesis of these compounds is carried out by a specific microorganism.
Saccharopolyspora spinosa as the Primary Producing Microorganism
The primary natural producer of spinosyns, including the commercially important spinosyns A and D which constitute the active ingredients in spinosad insecticides, is the actinomycete bacterium Saccharopolyspora spinosa. researchgate.netwikipedia.orgnih.govontosight.airesearchgate.netoup.comcenmed.com This bacterium was first discovered in 1985 from isolates obtained from crushed sugarcane. wikipedia.org S. spinosa is characterized as an aerobic, Gram-positive, nonacid-fast actinomycete with fragmenting substrate mycelium. wikipedia.org The initial isolation of S. spinosa occurred from soil collected within a nonoperational sugar mill rum still in the Virgin Islands. wikipedia.org
Polyketide Synthase (PKS) Systems and Macrolide Core Assembly
Spinosyns are structurally characterized by a 21-carbon tetracyclic lactone core appended with two deoxysugars: D-forosamine and tri-O-methyl-L-rhamnose. researchgate.netnih.govoup.com The biosynthesis of the polyketide backbone is catalyzed by a type I polyketide synthase (PKS) system. researchgate.netoup.comresearchgate.netwikipedia.org In S. spinosa, this PKS system is encoded by five large genes designated spnA, B, C, D, and E. researchgate.netoup.comresearchgate.net These modular PKSs are responsible for the stepwise condensation of specific starter and extender units. The polyketide chain assembly begins with propionyl-CoA as the starter unit, followed by successive additions of malonyl-CoA and methylmalonyl-CoA extender units. researchgate.netwikipedia.org
The linear polyketide precursor is then processed and cyclized to form the 21-carbon macrolactone ring. researchgate.netnih.gov A distinctive feature of spinosyns is their tetracyclic perhydro-as-indacene core, which is formed through a series of intramolecular cross-bridging reactions occurring after the initial macrolactone assembly. nih.govacs.orgebi.ac.uk Several enzymes are involved in these post-PKS modifications. SpnJ has been identified as a flavin-dependent oxidase that catalyzes the oxidation of the 15-OH group of the macrolactone precursor, a step crucial for initiating the intramolecular ring formation. nih.govacs.org SpnF is a cyclase enzyme that catalyzes a transannular [4+2] cycloaddition reaction, leading to the formation of the cyclohexene (B86901) ring within the core structure. ebi.ac.uk SpnL is another enzyme implicated in the final cross-bridging step that completes the tetracyclic core, potentially through a mechanism consistent with a Rauhut-Currier reaction. ebi.ac.uk Following the formation of the tetracyclic aglycone, the two deoxysugars, D-forosamine and tri-O-methyl-L-rhamnose, are attached through glycosylation reactions. researchgate.netnih.govoup.com Most of the genes involved in spinosyn biosynthesis, including the PKS genes and many genes for sugar biosynthesis and attachment, are clustered within an approximately 74 kb region of the S. spinosa genome, although some genes, such as certain rhamnose biosynthetic genes, are located elsewhere. researchgate.netoup.com
Glycosylation Steps: D-Forosamine and L-Rhamnose Attachment
A crucial stage in the biosynthesis of spinosyns is the glycosylation of the polyketide aglycone with two distinct deoxysugars: D-forosamine and L-rhamnose. wikipedia.orgresearchgate.netfrontiersin.orgresearchgate.net These sugar moieties are essential for the insecticidal activity of spinosyns. researchgate.netresearchgate.net The D-forosamine sugar is typically attached at the C-17 position of the tetracyclic lactone backbone, while the L-rhamnose sugar, often in a tri-O-methylated form, is attached at the C-9 position. frontiersin.orgresearchgate.net
The biosynthesis of D-forosamine involves a series of enzymatic steps. Genes within the spinosyn biosynthetic gene cluster, such as spnO, spnN, spnQ, spnR, spnS, and spnP, have been implicated in the biosynthesis and attachment of forosamine (B98537). nih.gov For instance, SpnR functions as a PLP-dependent aminotransferase catalyzing a specific conversion step in the forosamine pathway. nih.gov SpnQ is involved in the C-3 deoxygenation step during D-forosamine biosynthesis. nih.gov Following its synthesis, the amino group of forosamine is dimethylated by the enzyme SpnS, and then the modified sugar is transferred onto the lactone backbone by SpnP. researchgate.net
The biosynthesis of L-rhamnose also involves dedicated enzymes. Genes like rmbA (encoding glucose-1-phosphate thymidylyltransferase) and rmbB (encoding TDP-D-glucose-4, 6-dehydratase) are involved in the rhamnose biosynthetic pathway. researchgate.net The L-rhamnose attached to the spinosyn backbone is typically tri-O-methylated. Enzymes responsible for this methylation are encoded by genes such as spnH, spnI, and spnK, which function as rhamnose methyltransferases. researchgate.net
Genetic Engineering Strategies for Biosynthesis Optimization
Optimizing the production of spinosyns in Saccharopolyspora spinosa is a significant area of research, often employing genetic engineering strategies to enhance yield. researchgate.netfrontiersin.org These strategies primarily focus on increasing the availability of precursors, enhancing the expression of biosynthetic genes, and mitigating the impact of competing metabolic pathways. easychem.orgnih.gov
The availability of precursor molecules is critical for efficient spinosyn biosynthesis. frontiersin.orgnih.gov The primary metabolic pathways within the cell serve as the main source for these precursors, including the sugar moieties (rhamnose and forosamine) and the acyl-CoA units (malonyl-CoA, methylmalonyl-CoA, and propionyl-CoA) that form the polyketide backbone. researchgate.netfrontiersin.orgfrontiersin.orgnih.gov
Strategies to augment precursor supply include the supplementation of exogenous nutrients. For example, the addition of exogenous triacylglycerol (TAG) has been shown to significantly increase spinosad production, suggesting that optimizing lipid metabolism can enhance the supply of precursor monomers for biosynthesis. researchgate.netresearchgate.netresearchgate.net
Genetic modifications can also be employed to increase precursor pools. Overexpression of genes involved in the biosynthesis pathways of essential precursors, such as those for rhamnose and forosamine, can lead to improved spinosyn production. frontiersin.orgresearchgate.net Similarly, increasing the supply of acyl-CoA precursors by overexpressing genes like acetyl-CoA carboxylase, propionyl-CoA carboxylase, and acetyl-CoA synthetase has been shown to enhance spinosad production in heterologous hosts. researchgate.net Research also suggests that modulating indirect precursor flux through the manipulation of key enzymes can benefit the accumulation of direct precursors for secondary metabolites like spinosyns. frontiersin.org
Increasing the expression levels or copy numbers of key genes within the spinosyn biosynthetic gene cluster is a widely used strategy to boost production. easychem.org The spinosyn biosynthetic gene cluster (spn) in S. spinosa is extensive, and the genes are organized into operons. nih.gov
Overexpression of the polyketide synthase (PKS) genes (spnA, spnB, spnC, spnD, and spnE), which are responsible for synthesizing the macrolide backbone, has been investigated to enhance spinosad titer. nih.govresearchgate.net Studies have shown that overexpressing these genes, particularly under the control of strong constitutive promoters, can lead to increased spinosad production in heterologous hosts. nih.govresearchgate.net Overexpression of genes involved in the biosynthesis of the sugar moieties, such as the rhamnose biosynthesis genes, has also been demonstrated to improve spinosyn production. frontiersin.orgresearchgate.net
Beyond the core biosynthetic enzymes, overexpression of genes involved in precursor metabolism, such as lipase-encoding genes (lip886 and lip385), can indirectly enhance spinosyn biosynthesis by optimizing the utilization of carbon sources like TAG. researchgate.netresearchgate.netresearchgate.net Co-expression of these lipase (B570770) genes has resulted in synergistic increases in spinosad yield. researchgate.netresearchgate.net
Furthermore, the successful overexpression of the complete spn gene cluster in S. spinosa has been reported, leading to a significant increase in spinosad yield compared to the wild-type strain. researchgate.netresearchgate.net This highlights the potential of coordinating the expression of the entire biosynthetic pathway for optimizing production. Transcriptional analysis in such engineered strains has revealed significant upregulation of genes within the spn cluster, indicating enhanced secondary metabolism. researchgate.netresearchgate.net
The biosynthesis of secondary metabolites like spinosyns competes with essential primary metabolic pathways for common precursors and cellular resources. researchgate.netfrontiersin.orgnih.govnih.gov These competing pathways include central carbon metabolism, gluconeogenesis, the TCA cycle, and the Embden-Meyerhof-Parnas (EMP) pathway. frontiersin.orgnih.gov Since primary metabolism is prioritized for cell growth, this competition can limit the flux of precursors towards spinosyn biosynthesis. nih.gov
Strategies to mitigate the impact of competing pathways involve redirecting metabolic flux towards spinosyn production. This can be achieved by downregulating or blocking key enzymes in the competing pathways. nih.govfrontiersin.org For example, downregulating the pyc gene, which is involved in the gluconeogenic pathway and leads to a pyruvate (B1213749) shunt, has been explored to enhance spinosad yield by reducing precursor competition. researchgate.netnih.govresearchgate.net
While directly knocking out genes in essential primary metabolic pathways is often not feasible due to their importance for cell viability, targeted downregulation using techniques like CRISPR interference (CRISPRi) can effectively rebalance (B12800153) metabolic flux. nih.gov Downregulating key nodes in pathways like gluconeogenesis, the TCA cycle, and the EMP pathway has been shown to shift carbon flux from primary metabolism to spinosad biosynthesis, thereby increasing production. nih.gov Additionally, the deletion of competing biosynthetic gene clusters has proven effective in increasing the supply of precursors for other polyketides, a strategy that could potentially be applied to spinosyn biosynthesis. researchgate.net
Compound Information
| Compound Name | PubChem CID(s) |
| This compound (Flavone Glycoside) | 155692, 24771055 |
| Spinosyn A | 443059 |
| Spinosyn D | 183094 |
| D-Forosamine | 193532 |
| L-Rhamnose | 19233, 20849066 |
| dTDP-alpha-D-forosamine | 46174040, 90658803 |
Interactive Data Table: Impact of Genetic Modifications on Spinosyn Production
While detailed, comparable quantitative data across all mentioned strategies and studies is not consistently available in the search results, the following table illustrates the potential impact of some genetic engineering approaches on spinosyn production based on reported fold increases or yield improvements.
| Genetic Modification Target(s) | Strategy Type | Reported Outcome | Source(s) |
| lip886 and lip385 (lipase genes) | Pathway Gene Overexpression | 2.29-fold increase in spinosad yield (co-expression) | researchgate.netresearchgate.net |
| lip886 and lip385 + Exogenous TAG | Pathway Gene Overexpression + Precursor Supply Augmentation | 5.5-fold increase in spinosad yield | researchgate.netresearchgate.net |
| Complete spn gene cluster | Pathway Gene Overexpression | 124% increase in spinosad yield (693 mg/L vs 309 mg/L) | researchgate.netresearchgate.net |
| pyc gene | Mitigation of Competing Pathways | Enhanced spinosad yield (downregulation) | researchgate.netnih.govresearchgate.net |
| Rhamnose synthesis genes | Precursor Supply Augmentation / Pathway Gene Overexpression | Improved spinosyn production | frontiersin.orgresearchgate.net |
| Methionine adenosyltransferase | Precursor Supply Augmentation / Pathway Gene Overexpression | Improved butenyl-spinosyn production (3.03-fold increase) | frontiersin.org |
Advanced Chemical Synthesis and Structural Modification of Spinosine and Its Analogues
Total and Semi-Synthetic Methodologies for Spinosine-Related Structures
The biosynthesis of spinosyns in S. spinosa involves a complex pathway encompassing polyketide synthesis, cyclization, and glycosylation steps. The core macrolactone is formed via sequential condensation and modification of carboxylic acid precursors, followed by cyclization and bridging to create the tetracyclic aglycone. google.com This aglycone is subsequently glycosylated with the two characteristic sugar moieties. google.comresearchgate.netresearchgate.net
While the total synthesis of such complex natural products is a significant chemical endeavor, semi-synthetic approaches starting from fermentation-derived spinosyns are more commonly employed for generating analogues. researchgate.net Semi-synthesis allows for targeted modifications of the existing spinosyn scaffold, leveraging the efficiency of the microbial fermentation for the initial complex structure. For instance, spinetoram (B1464634), another commercial spinosyn-based insecticide, is a semi-synthetic derivative derived from fermentation-produced spinosyns through specific chemical modifications. researchgate.netd-nb.info
Research into the biosynthesis has revealed the enzymatic machinery involved, including polyketide synthases (PKS), glycosyltransferases, and methyltransferases. sci-hub.seresearchgate.netresearchgate.net Understanding these biosynthetic pathways provides insights for potential bioengineering approaches to produce novel spinosyn analogues through modified fermentation processes or by using hybrid biosynthetic pathways. acs.org
Derivatization Strategies for Bioactivity Modulation and Specificity
Derivatization of the spinosyn structure is a key strategy to explore the chemical space around this scaffold and modulate its biological activity and specificity. Modifications can be made to the macrolide core or the attached sugar moieties. frontiersin.orgresearchgate.netfishersci.co.uknih.govnih.gov
Modifications of the Macrolide Core (for Spinosyn)
The tetracyclic macrolide core of spinosyns is crucial for their insecticidal activity. d-nb.infocotton.org Modifications to this core can significantly impact the binding affinity and efficacy. Studies have shown that changes in the substitution patterns on the tetracyclic ring system can lead to large changes in biological activity. cotton.org For example, modifications around the C21 position of the macrocycle have been explored, suggesting the presence of a sizable pocket in the binding site that can accommodate bulky substituents. d-nb.info
While direct chemical modification of the complex macrolide core can be challenging, strategies involving the design of simplified synthetic mimics that retain key structural features of the macrolide have been pursued. researchgate.netd-nb.inforesearchgate.netnih.govnih.gov These mimics, such as those based on a tri-aryl core system, aim to replicate the biological activity of the natural macrolide without the synthetic complexity. researchgate.netd-nb.inforesearchgate.netnih.gov
Sugar Moiety Alterations (e.g., Rhamnose, Forosamine)
The two sugar moieties, D-forosamine and tri-O-methyl-L-rhamnose, are essential for the biological activity of spinosad. researchgate.netresearchgate.netacs.org Alterations to these sugar residues, including their presence, methylation pattern, and structure, have a profound impact on insecticidal potency. cotton.org
The rhamnose sugar is typically permethylated in Spinosyn A. researchgate.net Studies involving spinosyns lacking a methyl group at the 2'-position or the 3'-position of the rhamnose moiety have shown diminished activity compared to Spinosyn A. cotton.org Di-demethylated rhamnosyl spinosyns are generally only weakly active. cotton.org This highlights the importance of the methylation pattern on the rhamnose sugar for optimal activity.
The forosamine (B98537) sugar is also critical for activity; its removal from naturally occurring spinosyns typically results in a significant loss of insecticidal activity. d-nb.info However, interestingly, some synthetic spinosyn mimics have shown excellent insecticidal efficacy even without a forosamine sugar or a forosamine bioisostere, suggesting that the role of the forosamine moiety might be partially compensated for by modifications in the aglycone mimic structure. d-nb.info
Glycosylation engineering, which involves altering the sugar moieties attached to the aglycone, is another approach to generate spinosyn analogues. This can involve introducing different sugar types or modifying the enzymes responsible for sugar biosynthesis and attachment. google.comisomerase.com
Regioselective Functionalization Approaches
Achieving regioselective functionalization of the highly complex spinosyn structure is a significant challenge in chemical synthesis. The presence of multiple hydroxyl groups and other reactive centers necessitates strategies that can selectively target specific positions for modification. While specific details on regioselective functionalization approaches for spinosyns were not extensively detailed in the search results, the success in creating specific semi-synthetic derivatives like spinetoram implies that controlled chemical reactions targeting particular sites on the macrolide or sugar moieties have been developed. d-nb.infopagepressjournals.org Biosynthetic enzymes, such as glycosyltransferases and methyltransferases, inherently exhibit regioselectivity in attaching and modifying the sugar moieties at specific positions (C-9 and C-17 hydroxyl groups). researchgate.netresearchgate.netacs.org Understanding the mechanisms of these enzymes can inform the design of regioselective chemical or enzymatic synthesis routes.
Rational Design of this compound Analogues and Mimics
Rational design of spinosyn analogues and mimics involves using structural information and computational methods to guide the synthesis of new compounds with desired properties. researchgate.netd-nb.infonih.govnih.gov Molecular modeling studies have been coupled with bioactivity-directed chemical modifications to design less complex, synthetically accessible replacements for the spinosyn tetracycle. researchgate.netd-nb.inforesearchgate.netnih.gov This has led to the discovery of highly insecticidal analogues, such as those incorporating a simple tri-aryl ring system as a replacement for the complex macrolide. researchgate.netd-nb.inforesearchgate.netnih.gov
Computational approaches, including artificial neural network-based quantitative structure-activity relationships (QSAR) and computer-aided modeling and design (CAMD), have been utilized to predict and guide the synthesis of spinosoids (semi-synthetic analogues) with improved activity. researchgate.netd-nb.infonih.govresearchgate.netacs.org These methods help in understanding the relationship between structural features and biological activity, facilitating the design of targeted modifications.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are critical for understanding how structural variations in spinosyns and their analogues affect their biological activity. researchgate.netfishersci.co.ukcotton.orgresearchgate.netfishersci.atnih.gov These studies have revealed that even small changes in the spinosyn structure can result in large differences in insecticidal activity. cotton.org
Key findings from SAR studies include the importance of the substitution patterns on both the tetracyclic ring system and the sugar moieties. cotton.org Specifically, the methylation pattern of the rhamnose sugar has been shown to be crucial for activity, with permethylation generally leading to higher potency. researchgate.netcotton.org The presence of the forosamine sugar is also generally important for activity in the natural spinosyns. d-nb.info
SAR studies utilizing computational methods like QSAR have suggested that whole molecule properties such as lipophilicity (CLogP) and dipole moment can correlate with biological activity. cotton.orgresearchgate.net These studies help to identify key molecular descriptors that influence the interaction of spinosyns with their target sites. cotton.orgresearchgate.net
Analysis of a variety of spinosyns with variations in the alkyl group at C16 or C21 of the macrolide core has shown that reducing the size of this group can reduce activity. cotton.org This supports the idea of a specific binding pocket around the C21 position. d-nb.infocotton.org
Molecular and Cellular Mechanisms of Spinosine Action
Mechanisms of Action of Spinosine (Flavone-C-Glycoside) in Biological Systems
This compound, a natural flavone-C-glycoside, has been studied for its effects on neurological disorders, including its hypnotic, cognitive function improvement, sedative, and anxiolytic properties. researchgate.netnih.gov Its mechanisms of action involve modulation of various biological pathways and interactions at the cellular level.
Receptor Modulation (e.g., GABAergic and Serotonergic Systems)
Research suggests that this compound may exert its sedative and anxiolytic effects, in part, through interactions with neurotransmitter systems, including GABAergic and serotonergic receptors. Studies on Ziziphus jujuba extract, which contains this compound, have indicated affinity for serotonin, benzodiazepine, dopamine, and GABA receptors. researchgate.net Specifically, this compound has been shown to decrease sleep latency and increase sleep duration, effects potentially mediated through the GABAergic system. researchgate.net The GABAergic system is the principal inhibitory neurotransmitter system in the mammalian central nervous system, and modulation of GABA receptors can lead to sedative and anxiolytic effects.
Neurotransmitter Release and Synaptic Plasticity Influence
This compound's influence on neurotransmitter release and synaptic plasticity has been investigated, particularly in the context of its potential therapeutic effects on cognitive function and neurological disorders like Alzheimer's disease. Studies have shown that this compound can improve synaptic structural plasticity. nih.gov Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is crucial for learning and memory. rsc.orgfrontiersin.orgnih.gov Neurotransmitter release from presynaptic terminals is a key component of synaptic transmission and plasticity. frontiersin.orgmdpi.com While the direct mechanisms by which this compound influences neurotransmitter release and specific aspects of synaptic plasticity are still under investigation, its observed effects on cognitive function and synaptic structure suggest an involvement in these processes. nih.gov
Modulation of Cellular Signaling Pathways (e.g., p38MAPK, ERK-CREB-BDNF, Nrf2/HO-1)
This compound has been shown to modulate several key cellular signaling pathways involved in neuronal survival, plasticity, and stress response.
p38MAPK: this compound has demonstrated an inhibitory effect on p38MAPK activation. nih.gov The p38MAPK pathway is sensitive to stress stimuli, including reactive oxygen species (ROS), and is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov
ERK-CREB-BDNF: this compound has been found to stimulate neuronal differentiation and propagation through the activation of the ERK-CREB-BDNF signaling pathway. nih.gov This pathway is critical for neuronal survival, growth, and synaptic plasticity. BDNF (Brain-Derived Neurotrophic Factor) is a neurotrophin that promotes neuronal survival and function, and its expression can be regulated by the ERK-CREB pathway. researchgate.netfrontiersin.org
Nrf2/HO-1: this compound has been shown to activate the PGC-1α/Nrf2/HO-1 pathway. nih.gov The Nrf2/HO-1 pathway is a major defense mechanism against oxidative stress and inflammation. nih.govnih.gov Nrf2 regulates the expression of antioxidant and detoxifying enzymes, including Heme Oxygenase-1 (HO-1). nih.gov Activation of this pathway by this compound contributes to its protective effects against cellular damage. nih.gov
Anti-Inflammatory and Antioxidative Mechanisms at the Cellular Level
This compound exhibits anti-inflammatory and antioxidative properties at the cellular level, which contribute to its protective effects, particularly in the context of neurological disorders. researchgate.netnih.gov Oxidative stress and inflammation are closely linked and play significant roles in the development and progression of various diseases. nih.govmdpi.com this compound's ability to inhibit intracellular ROS production and activate the Nrf2/HO-1 pathway underscores its antioxidative effects. nih.gov Furthermore, by modulating signaling pathways like p38MAPK and potentially influencing inflammatory mediators, this compound contributes to its anti-inflammatory actions. nih.govnih.gov
Protein Binding Interactions (e.g., BSA, HSA)
Interactions of small molecules, including natural compounds like this compound, with abundant proteins in biological systems such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) are important for understanding their pharmacokinetics and pharmacodynamics. While specific data on this compound's binding to BSA and HSA were not explicitly found in the provided search results, studies on other compounds, including other natural products and flavonoids, demonstrate that BSA and HSA can bind to a variety of ligands, influencing their distribution, metabolism, and activity. nih.govmdpi.comnih.govresearchgate.net These interactions can involve various binding sites on the albumin molecule, and the binding affinity can be influenced by the structure of the ligand and the conditions of the interaction. mdpi.comnih.gov Further research would be needed to specifically characterize the binding interactions between this compound and BSA/HSA.
Mechanisms of Action of Spinosyn (Polyketide Macrolide) in Target Organisms
Spinosyns, such as Spinosyn A and Spinosyn D, are known for their potent insecticidal activity. wikipedia.orgnih.govresearchgate.net Their mechanism of action primarily targets the nervous system of insects.
Spinosyns act as neurotoxins by primarily affecting nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system. nih.govresearchgate.netontosight.aicotton.org They bind to a unique allosteric site on insect nAChRs, causing persistent activation and subsequent neuronal excitation. researchgate.netcotton.org This leads to involuntary muscle contractions, tremors, and ultimately paralysis and death of the insect. ontosight.aicotton.org
The unique mode of action of spinosyns, distinct from that of many other insecticides, contributes to their effectiveness in pest management and can help in managing insecticide resistance. nih.govcotton.org
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 155692 nih.gov |
| Spinosyn A | 443059 flybase.orgnih.gov |
| Spinosyn D | 183094 nih.govmetabolomicsworkbench.org |
Data Table: Summary of this compound's Cellular Mechanisms
| Mechanism | Involved Pathways/Targets | Observed Effects | References |
| Receptor Modulation | GABAergic system, Serotonergic system (potential) | Sedative, Anxiolytic effects, Increased sleep duration, Decreased sleep latency | researchgate.net |
| Neurotransmitter Release & Synaptic Plasticity | Synaptic structure | Improved synaptic structural plasticity | nih.gov |
| Cellular Signaling Pathway Modulation | p38MAPK | Inhibition of p38MAPK activation | nih.gov |
| Cellular Signaling Pathway Modulation | ERK-CREB-BDNF | Stimulation of neuronal differentiation and propagation | nih.gov |
| Cellular Signaling Pathway Modulation | PGC-1α/Nrf2/HO-1 | Activation of the pathway | nih.gov |
| Anti-Inflammatory and Antioxidative | Intracellular ROS production, Nrf2/HO-1 | Inhibition of ROS production, Activation of antioxidant pathway | nih.gov |
| Protein Binding Interactions | BSA, HSA | Interaction likely, but specific data not detailed in provided sources. | nih.govmdpi.comnih.govresearchgate.net |
Data Table: Summary of Spinosyn's Insecticidal Mechanisms
| Mechanism of Action in Target Organisms | Involved Pathways/Targets | Observed Effects in Insects | References |
| Neurotoxicity | Nicotinic Acetylcholine Receptors | Persistent activation, Neuronal excitation, Muscle contractions | nih.govresearchgate.netontosight.aicotton.org |
| Neurotoxicity | GABA receptors (secondary) | Potential modulation | researchgate.netontosight.aicotton.org |
| Overall Effect | Nervous System | Paralysis and death | nih.govresearchgate.netontosight.aicotton.org |
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Spinosyns exert their primary insecticidal effect by interacting with insect nAChRs. wikipedia.org These receptors are ligand-gated ion channels that play a crucial role in fast cholinergic synaptic transmission within the insect central nervous system. ajol.infomdpi.comucl.ac.uk Unlike in vertebrates where nAChRs are found at the neuromuscular junction, in insects, acetylcholine is the major excitatory neurotransmitter in the brain, and nAChRs are predominantly located in the central nervous system. ajol.infomdpi.comwikipedia.org
Allosteric Agonism and Binding Site Characterization
Spinosyns act as allosteric agonists of insect nAChRs. nih.govagpest.com.au This means they bind to a site on the receptor that is distinct from the conventional orthosteric binding site where the natural neurotransmitter acetylcholine binds. nih.govfrontiersin.orgucl.ac.uk Evidence suggests that spinosyns bind to an allosteric site, possibly located within the transmembrane domain of the receptor. nih.govucl.ac.uk This allosteric binding leads to the activation of the nAChR ion channel, causing an influx of cations, particularly sodium ions, into the neuron. wikipedia.orgontosight.ai The binding site of spinosad on nAChRs is less well-defined compared to the orthosteric site, but studies indicate it is distinct from where other insecticides like neonicotinoids bind. ajol.infonih.gov The α6 subunit of the insect nAChR has been proposed as a primary target for spinosyns, with resistance often linked to mutations in this subunit. d-nb.infonih.govresearchgate.net
Disruption of Acetylcholine Neurotransmission
The allosteric agonism of nAChRs by spinosyns disrupts normal acetylcholine neurotransmission. wikipedia.org By binding to their distinct site, spinosyns cause persistent activation of the receptor ion channels. hud.ac.uk This prolonged activation leads to uncontrolled firing of neurons, overwhelming the insect's nervous system and disrupting the normal flow of nerve impulses. hud.ac.uk
Hyperexcitation of the Insect Nervous System
The combined effects of spinosyns on nAChRs and GABA receptors lead to widespread hyperexcitation of the insect nervous system. wikipedia.orgresearchgate.net The persistent activation of excitatory nAChRs causes involuntary muscle contractions and tremors. ontosight.aihud.ac.uk While the effect on GABA receptors is considered secondary, any modulation of these inhibitory channels could further contribute to neuronal imbalance and hyperexcitation. researchgate.net This uncontrolled neural activity culminates in paralysis and ultimately death of the insect. wikipedia.orgresearchgate.netontosight.ai
Molecular Basis of Resistance Mechanisms in Target Organisms
Resistance to spinosyns in target insect populations can develop through various mechanisms, with alterations at the nAChR target site being a significant factor. nih.gov Mutations in the genes encoding nAChR subunits, particularly the α6 subunit, have been linked to spinosyn resistance. d-nb.infonih.govnih.govresearchgate.net These mutations can alter the binding site of spinosyns or affect the receptor's function in a way that reduces the insecticide's efficacy. nih.gov For instance, a specific point mutation (G275E) in the α6 subunit of Frankliniella occidentalis (western flower thrips) has been associated with high levels of spinosad resistance, likely by affecting the allosteric binding site. nih.gov Understanding the molecular basis of these resistance mechanisms is crucial for developing resistance management strategies and new control agents. nih.gov
Comparative Analysis with Other Insecticides' Modes of Action
Spinosyns possess a novel mode of action that distinguishes them from many other classes of insecticides. wikipedia.orgresearchgate.net While other insecticides also target the insect nervous system, their specific targets and mechanisms differ. For example, neonicotinoids also target insect nAChRs, but they typically act as agonists at the orthosteric binding site, the same site as acetylcholine. ucl.ac.uknih.gov In contrast, spinosyns act as allosteric agonists, binding to a distinct site. nih.govnih.gov This difference in binding site and mechanism contributes to the lack of cross-resistance between spinosyns and insecticides like neonicotinoids in many cases. wikipedia.orgnih.gov Organophosphates and carbamates, another class of insecticides, inhibit acetylcholinesterase, the enzyme that breaks down acetylcholine, leading to an accumulation of acetylcholine at the synapse and overstimulation. Macrocyclic lactones like ivermectin primarily target glutamate-gated chloride channels (GluCls), although they can also modulate nAChRs. nih.gov The unique allosteric action of spinosyns on nAChRs provides a valuable tool in insecticide resistance management and the development of integrated pest management strategies. researchgate.net
Compound Names and PubChem CIDs
Here is a table of the chemical compounds mentioned in this article and their corresponding PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 177294 |
| Spinosad | 168316-95-8 (Mixture), 56841558 (Mixture) wikipedia.orgwikidata.orgflybase.orgthegoodscentscompany.com |
| Spinosyn A | 443059 wikipedia.orgcenmed.comnih.govflybase.orgwikidoc.org |
| Spinosyn D | 183094 wikipedia.orgwikidoc.orgnih.govmetabolomicsworkbench.orguni.lu |
| Acetylcholine | 187 |
| Gamma-Amino Butyric Acid (GABA) | 119 |
| Ivermectin | 6321426 |
| Neonicotinoids | (Class of compounds, specific CIDs vary) |
| Imidacloprid | 8569 |
| Spinetoram (B1464634) | 11243120 |
Data Table: Key Mechanisms of this compound Action
| Mechanism | Target Receptor(s) | Primary Effect | Secondary Effect(s) (if any) | Outcome in Insects |
| Allosteric Agonism | Nicotinic Acetylcholine Receptors (nAChRs) | Persistent activation of ion channels | - | Neuronal hyperexcitation |
| Disruption of Neurotransmission | Nicotinic Acetylcholine (ACh) | Interference with normal synaptic signaling | - | Uncontrolled neuronal firing |
| Modulation (potential) | GABA Receptors | Affects inhibitory signaling (details vary) | Contributes to neuronal imbalance (potential) | Neuronal hyperexcitation |
| Overall Nervous System Impact | nAChRs, GABA Receptors | Widespread neuronal activation | Disrupted inhibition (potential) | Paralysis and Death |
Advanced Analytical Methodologies for Spinosine Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy in Spinosine Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic compounds like this compound. It provides information about the carbon-hydrogen framework and the arrangement of atoms within the molecule. The application of NMR in this compound analysis has revealed interesting phenomena. Specifically, both ¹H and ¹³C NMR data for this compound have shown signal splitting at room temperature (298 K) for partial carbons and protons frontiersin.org. These doublet signals disappear as the temperature increases to the coalescence temperature (Tc 363 K) frontiersin.org. Variable-temperature experiments have suggested the presence of two rotational isomerisms at room temperature frontiersin.org. Theoretical calculations (MM2) have supported these findings, indicating a minimum energy for two conformations with a small energy difference (ca 0.84 kJ/mol) and a separated energy barrier of ca 67 kJ/mol frontiersin.org. This NMR signal pattern, particularly the splitting, can be used for rapid identification of the chemical skeleton and analysis of substituent positions frontiersin.org. Comparing NMR data with compounds of similar structures has shown that this specific signal pattern is characteristic of constituents with a 7-OCH₃ group in the flavone-6-C-glycoside skeleton frontiersin.org. The high energy barrier around the C-6-C-1″ bonds is believed to prevent the free interchange between rotamers at room temperature, explaining the observed variable-temperature NMR behavior frontiersin.org.
Mass Spectrometry (MS) Applications in this compound Characterization
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation patterns. MS is frequently coupled with chromatographic techniques for the analysis of complex samples containing this compound. HPLC-MS/MS and UPLC-MS have been utilized to investigate the pharmacokinetic parameters of this compound in biological samples frontiersin.orgnih.gov. LC-MS is also a preferred method for analyzing culture extracts during the production of this compound derivatives google.com. This hyphenated technique allows for the separation of components before their detection and characterization by mass spectrometry google.com. Electrospray ionization (ESI) mass spectrometry is commonly used in conjunction with LC for analyzing this compound and its related compounds, enabling the determination of molecular weights from electrospray additive ions google.com. GC-MS has also been employed in the characterization of various compounds, including sphingolipids and sapogenins, suggesting its potential applicability for suitable this compound derivatives or related compounds that are amenable to gas chromatography nih.govncsu.edu.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used in the characterization of organic molecules. UV-Vis spectroscopy involves the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum (200 to 800 nm) and is useful for analyzing compounds with chromophores, providing information about electronic transitions itwreagents.commrclab.commsu.edu. It is commonly used for quantitative analysis and determining concentrations mrclab.comuu.nl. IR spectroscopy, on the other hand, measures the absorption of infrared radiation by chemical bonds, providing information about the functional groups present in a molecule through vibrational transitions itwreagents.commrclab.com. The infrared spectrum generates characteristic bands that act as "fingerprints" for identifying or confirming the identity of a compound itwreagents.com. While the provided search results specifically mention UV-Vis absorption spectra in the context of analyzing immunogen conjugates related to this compound rsc.org, and discuss the general applications of IR and UV-Vis spectroscopy itwreagents.commrclab.commsu.eduuu.nl, direct detailed applications of IR and UV-Vis specifically for the structural elucidation or purity assessment of this compound itself were not extensively detailed in the search results. However, these techniques are standard tools in natural product chemistry and would typically be applied to obtain complementary spectroscopic data for a comprehensive characterization of this compound.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its subsequent quantification. These methods exploit the differential interactions of this compound with a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound in various samples. HPLC, often coupled with UV detection at specific wavelengths (e.g., 250 nm), is employed for the determination of this compound content ppqs.gov.in. Various HPLC methods have been developed and validated for the analysis of this compound and its related compounds, such as Spinosyn A and Spinosyn D ppqs.gov.inchrom-china.com. These methods often utilize octadecylsilyl (C18) columns and mobile phases consisting of mixtures of solvents like methanol, acetonitrile, and aqueous buffers (e.g., ammonium (B1175870) acetate (B1210297) buffer) ppqs.gov.in. The specific composition and gradient of the mobile phase are optimized to achieve adequate separation of this compound from other components in the sample ppqs.gov.in. Retention times are a key parameter for identifying this compound, and the relative retention times are often compared to calibration standards ppqs.gov.in. HPLC has been used to monitor the production of this compound derivatives during fermentation google.com. Furthermore, reversed-phase HPLC coupled with tandem mass spectrometry (RP-HPLC-MS/MS) has been successfully applied for the isolation and identification of this compound as an active constituent in plant extracts nih.gov. UPLC-MS/MS is another highly sensitive technique used for the determination of this compound residues in various matrices, including food samples chrom-china.comresearchgate.net. This method involves sample extraction and purification steps, often utilizing solid-phase extraction (SPE), followed by chromatographic separation and detection by tandem mass spectrometry in multiple reaction monitoring (MRM) mode chrom-china.com.
Here is a table summarizing typical HPLC conditions for this compound analysis based on the search results:
| Parameter | Typical Conditions | Source |
| Column Stationary Phase | Octadecylsilyl (C18), e.g., YMC ODS-AQ (5 µm, 12 nm) | ppqs.gov.in |
| Mobile Phase | Methanol-acetonitrile-ammonium acetate solution | ppqs.gov.in |
| Flow Rate | 1.5 mL/min | ppqs.gov.in |
| Temperature | 35 °C | ppqs.gov.in |
| Detection | UV Spectrometric detector at 250 nm | ppqs.gov.in |
| Injection Volume | 20 µL | ppqs.gov.in |
Note: These are typical conditions and may vary depending on the specific application and matrix.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is another chromatographic technique that can be applied to the analysis of compounds that are volatile or can be derivatized to become volatile. While this compound itself is a relatively large and polar molecule (a flavone-C-glycoside), GC, particularly when coupled with mass spectrometry (GC-MS), has been used for the analysis of various natural products, including some alkaloids and sapogenins nih.govncsu.eduacs.org. The search results mention GC-MS in the context of analyzing sphingolipids and sapogenins, highlighting its utility for structural analysis and identification of molecular species nih.govncsu.edu. Although direct examples of GC being routinely used for the analysis of intact this compound were not prominently featured, it is conceivable that GC could be applied to analyze volatile degradation products or specific, less polar derivatives of this compound, potentially coupled with sensitive detectors like MS for identification and quantification. However, for the analysis of the intact, relatively non-volatile this compound molecule, HPLC-based methods are generally more commonly employed as indicated by the literature frontiersin.orgnih.govgoogle.comppqs.gov.inchrom-china.comresearchgate.net.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a widely used, simple, and cost-effective chromatographic technique for separating components in non-volatile mixtures. wikipedia.orgresearchgate.net It is performed on a plate coated with a thin layer of adsorbent material, which serves as the stationary phase. wikipedia.org The sample is applied to the plate and separated as a solvent (mobile phase) moves up the plate via capillary action. wikipedia.org Compounds separate based on their differential affinities for the stationary and mobile phases. wikipedia.orglibretexts.org TLC is valuable for monitoring reaction progress, identifying compounds, determining purity, and purifying small amounts of substances. wikipedia.orglibretexts.org While TLC is a fundamental technique in natural product analysis and can be used for screening and monitoring the isolation of active components, specific detailed applications of TLC for the analysis of Spinosin (B15895) (PubChem CID: 24771055) were not extensively detailed in the provided literature. researchgate.net However, TLC has been mentioned in the context of analyzing compounds, including "this compound" (PubChem CID: 177294), from Annona spinescens. ufs.br Visualization of separated compounds on TLC plates can be achieved using UV light or staining reagents. wikipedia.orglibretexts.org
Immunoassays and Bioanalytical Techniques for Spinosin Detection
Immunoassays are bioanalytical methods that utilize antibodies to detect and quantify specific analytes, often in biological samples. kcasbio.com These techniques typically involve the capture of a target molecule by an immobilized antibody and detection using a labeled antibody, generating a signal proportional to the analyte concentration for quantification. kcasbio.com Ultrasensitive immunoassays are capable of detecting biomarkers at very low concentrations, in the picogram to femtogram per milliliter range. kcasbio.com
Bioanalytical techniques encompass a range of methods for the quantitative and qualitative analysis of drugs, metabolites, and biomarkers in biological matrices. wikipedia.orgb-ac.co.uk Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are fundamental in bioanalysis. b-ac.co.uk Hyphenated techniques, combining chromatography with mass spectrometry (MS), such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are commonly employed for their sensitivity and specificity in analyzing complex biological samples. b-ac.co.ukresearchgate.net LC-MS is widely used for the quantitative and qualitative analysis of pharmaceutical compounds and biological materials. b-ac.co.uk
Research has demonstrated the application of these techniques in the study of Spinosin. A method utilizing HPLC coupled with electrospray ionization-mass spectrometry (HPLC-ESI-MS) was developed to identify and quantify main flavonoids, including Spinosin, in plant material. researchgate.net Furthermore, a validated HPLC-ESI-MS/MS method was developed for the determination of Spinosin in rat brain tissues, including the olfactory region, hippocampus, corpus striatum, cerebrum, and cerebellum, following intravenous administration. researchgate.net Sample preparation for such analyses often involves extraction methods like protein precipitation. researchgate.netresearchgate.net While a fluorescent immunoassay has been developed for the detection of spinosyn A, a related compound belonging to the spinosyn family, specific immunoassays solely for Spinosin (PubChem CID: 24771055) were not detailed in the provided search results. nih.govresearchgate.net
In Silico Approaches and Computational Modeling for Spinosin Studies
In silico approaches, utilizing computational tools and simulations, play a significant role in modern research, including the study of natural products like Spinosin. europeanreview.orgbonviewpress.comnih.gov These methods can support, predict, and validate wet laboratory activities by using chemical structures as input to generate data. bonviewpress.com They are valuable for screening, interaction studies, and predicting various properties. bonviewpress.com
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a ligand (such as Spinosin) to a receptor (such as a protein target). europeanreview.orgfrontiersin.org This method aims to predict the optimal binding pose by minimizing the free energy of the ligand-receptor complex. frontiersin.org Molecular dynamics (MD) simulations are computational methods that study the behavior of atoms and molecules over time by modeling the forces and motions governing their interactions. aps.orgmdpi.comebsco.com MD simulations provide detailed insights into the dynamics and stability of molecular systems, including ligand-protein complexes. frontiersin.orgmdpi.com
Molecular docking and dynamics simulations have been applied to investigate the interaction of Spinosin with biological targets. Studies have explored the binding mechanism of Spinosin with the p300 HAT enzyme. nih.govresearchgate.netgoogle.co.inresearchgate.net Molecular docking analysis predicted that Spinosin forms strong hydrogen bonding interactions with key amino acid residues in the active site of p300, including Arg1410, Thr1411, and Trp1466. nih.govresearchgate.net The docking analysis showed a binding energy of -6.52 kcal/mol for Spinosin with p300. nih.govresearchgate.net
Molecular dynamics simulations were subsequently used to assess the stability of the Spinosin-p300 complex. nih.govresearchgate.net During MD simulations, Spinosin was found to retain key interactions with the active site residues and remained stable throughout the simulation period. nih.govresearchgate.net The RMSD (Root-Mean-Square Deviation) value for Spinosin during MD simulation was reported to be between 0.5 and 1.3 Å, indicating stability. nih.govresearchgate.net The binding free energy of Spinosin with p300 was calculated to be -15.30 kcal/mol, which was attributed to the strong hydrogen bonding interactions. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine learning models that relate the chemical structure or physicochemical properties of compounds to their biological activity. wikipedia.orgmdpi.com QSAR models aim to identify the molecular features that are important for activity and can be used to predict the activity of new compounds. wikipedia.orgmdpi.com This approach is widely used in medicinal chemistry and drug design. wikipedia.orgmdpi.comnih.gov
While the provided search results discuss QSAR modeling in general and its application to the spinosyn family of compounds (which are related to Spinosin), a specific detailed QSAR study focused solely on Spinosin (PubChem CID: 24771055) was not found. QSAR studies on spinosyns have utilized approaches like artificial neural networks to identify structural modifications that could lead to improved activity. researchgate.net These studies demonstrate the potential of QSAR to guide the design of compounds with desired biological properties within this class of natural products. researchgate.net Applying QSAR to Spinosin would involve defining molecular descriptors for Spinosin and correlating them with its observed biological activities to build predictive models. wikipedia.org
Predictive Metabolism and Interaction Studies
Predictive metabolism studies utilize computational tools to anticipate how a compound is likely to be metabolized in a biological system. neist.res.inresearchgate.net These studies can help identify potential metabolic pathways and metabolites. Spinosin's metabolism has been investigated, revealing that cytochrome P450 enzymes are involved in its phase I metabolism in human liver microsomes, leading to the detection of eight phase I metabolites. frontiersin.orgresearchgate.net Spinosin was also shown to be degraded by rat intestinal bacteria in vitro, producing swertisin (B192458) as a metabolite. frontiersin.orgresearchgate.net The main metabolic reactions identified for Spinosin include decarbonylation, demethylation, hydroxylation, hydrolysis-desugar, and RDA. frontiersin.org Computational tools can be used to predict metabolic fate, including potential interactions with metabolic enzymes like CYP450. neist.res.inddi-predictor.org
Interaction studies, particularly concerning drug-drug interactions (DDIs), predict how a compound might interact with other drugs when administered concurrently. way2drug.comfrontiersin.orgmdpi.combiorxiv.org Computational models are increasingly used to predict potential DDIs, which can help identify harmful interactions early in the drug development process. frontiersin.orgmdpi.combiorxiv.org These models can analyze drug structures and networks to predict interaction likelihood and types. frontiersin.orgmdpi.com While the provided information notes that Spinosin exhibits inactive effects on CYP3A4 in human liver microsomes, suggesting a low potential for interactions mediated by this specific enzyme, detailed predictive drug-drug interaction studies specifically for Spinosin using computational models were not extensively provided. frontiersin.org However, the general methodologies for predicting drug interactions based on molecular structure and properties are applicable to compounds like Spinosin. ddi-predictor.orgway2drug.comfrontiersin.orgmdpi.combiorxiv.org Furthermore, Spinosin has been shown to bind with serum proteins like bovine serum albumin (BSA) and human serum albumin (HSA) through Van der Waals forces and hydrogen bonds, which can influence its metabolism and distribution. frontiersin.org
Ecological and Environmental Fate of Spinosyn Polyketide Macrolide in Research Contexts
Degradation Pathways and Metabolite Formation in Environmental Models
The environmental degradation of spinosyn proceeds through a combination of photodegradation and microbial action, breaking it down into its natural components of carbon, hydrogen, oxygen, and nitrogen. umn.edu
Under aqueous photolytic conditions, the primary degradation pathway involves the loss of the forosamine (B98537) sugar and the reduction of the 13,14-bond on the macrolide ring. nih.gov Hydrolytic degradation, which is a less significant pathway, also results in the loss of the forosamine sugar and water, with a reduction on the macrolide ring to form a double bond at the 16,17-position. nih.govacs.org
Biotic degradation leads to the formation of several other metabolites. nih.gov In aerobic aquatic environments, degradation is more extensive, leading to the loss of both the forosamine and rhamnose sugars, resulting in diketone spinosyn aglycon degradates. nih.gov Under anaerobic conditions, changes and substitutions primarily occur on the rhamnose ring, which can eventually be lost entirely. nih.gov
In soil, the major degradation product of spinosyn A is spinosyn B, which is formed through demethylation on the forosamine sugar. tandfonline.com Other identified metabolites include hydroxylation products of spinosyns A and B. tandfonline.com Research has also identified other minor metabolites in environmental matrices, such as spinosyn K and N-demethylspinosyn D. nih.govnih.gov
Environmental Persistence and Dissipation Mechanisms in Controlled Studies
The persistence of spinosyn in the environment is relatively low due to rapid degradation through photolysis and microbial metabolism. umn.eduepa.gov Controlled studies have established the half-life of spinosad under various conditions.
Aqueous photolysis is a primary route of degradation in aquatic systems exposed to sunlight, with observed half-lives of less than one to two days in summer sunlight. nih.govacs.org In the absence of light, biotic transformations become the primary mode of dissipation, although this process is slower than photolysis. nih.govacs.org Spinosad is relatively stable to hydrolysis in water at a pH of 5-7, but at a pH of 9, the half-life is at least 200 days. umn.edu
In soil, the half-life of spinosad degraded by soil photolysis is approximately 9-10 days. umn.edu Aerobic soil metabolism in the absence of light results in a half-life of 9 to 17 days. umn.eduorst.edu The dissipation of spinosad in soil is significantly faster in non-sterilized soil compared to pre-sterilized soil, indicating that microbial degradation is the primary dissipation mechanism. tandfonline.com For instance, the half-life of spinosyn A was found to be 9-17 days in different soil types, whereas in pre-sterilized soils, the half-lives were significantly longer, ranging from 128 to 240 days. tandfonline.com
Spinosad exhibits low leaching potential due to its moderate to strong adsorption to soil and sediment, low to moderate water solubility, and short residual time in the environment. umn.eduepa.gov In field studies, no breakdown products of spinosad were detected below a soil depth of two feet. cmmcp.org
| Environmental Compartment | Condition | Half-life (Days) | Reference |
|---|---|---|---|
| Aqueous Photolysis | Summer Sunlight | <1 - 2 | nih.govacs.org |
| Soil Photolysis | - | 9 - 10 | umn.edu |
| Leaf Surface Photolysis | - | 1.6 - 16 | umn.edu |
| Aerobic Soil Metabolism | Silt Loam | 17 | tandfonline.com |
| Aerobic Soil Metabolism | Sandy Loam | 9 | tandfonline.com |
| Anaerobic Aquatic Metabolism | - | 161 - 250 | epa.gov |
Interactions with Non-Target Organisms in Ecological Research Models
Spinosad is considered practically non-toxic to moderately toxic to fish, with toxicity varying by species. orst.educmmcp.org Studies have reported 96-hour LC50 values for species such as carp, trout, bluegill sunfish, and minnow in the range of 5–30 ppm. oup.com For the sheepshead minnow, the acute LC50 is 7.87 ppm. epa.gov Research on juvenile Coho salmon indicated virtually no toxicity at concentrations up to 500 ppm. oup.com
| Organism | Toxicity Value (LC50) | Exposure Time | Reference |
|---|---|---|---|
| Carp, Trout, Bluegill Sunfish, Minnow | 5 - 30 ppm | 96 hours | oup.com |
| Sheepshead Minnow | 7.87 ppm | - | epa.gov |
| Daphnia magna | 14.0 mg/L (EC50) | - | epa.gov |
| Eastern Oyster | Very Highly Toxic | - | orst.educmmcp.org |
Soil microorganisms play a crucial role in the degradation of spinosyn. tandfonline.comcmmcp.org The rapid breakdown of spinosad in the top layers of soil is primarily attributed to microbial activity. cmmcp.org As previously noted, the significantly shorter half-life in non-sterilized soil compared to sterilized soil confirms that degradation is largely microbial. tandfonline.com
The primary biotransformation pathway in soil is the demethylation of spinosyn A on the forosamine sugar to produce spinosyn B. tandfonline.com Further degradation can occur through hydroxylation of the aglycone portion of the spinosyn A and spinosyn B molecules. tandfonline.com The degradation of spinosyn A eventually leads to the production of carbon dioxide, with studies showing that 14.5% to 19.6% of the applied radioactivity was evolved as 14CO2 after one year. tandfonline.com
Analytical Methodologies for Environmental Residue Detection
Several analytical methods have been developed and validated for the detection and quantification of spinosad and its metabolites in environmental samples such as soil, sediment, and water. nih.govscite.ai
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common method. nih.govepa.gov These methods typically involve an extraction with organic solvents, followed by purification using liquid-liquid partitioning and/or solid-phase extraction. nih.govnih.gov They can determine the active ingredients (spinosyns A and D) and key metabolites like spinosyn B and N-demethylspinosyn D. scite.ai Validated limits of quantitation (LOQ) for HPLC-UV methods range from 0.010 to 0.040 µg/g in various matrices. nih.gov For soil and sediment, the LOQ is typically 0.01 µg/g with a limit of detection (LOD) of 0.003 µg/g. scite.ai In water, the LOQ is 0.001 µg/mL with an LOD of 0.0003 µg/mL. scite.ai
Liquid chromatography-mass spectrometry (LC-MS) offers a more selective and sensitive method, particularly for complex matrices. researchgate.net This technique can also simultaneously determine spinosyns A, D, B, K, and N-demethylspinosyn D with an LOQ of 0.01 µg/g and an LOD of 0.003 µg/g. researchgate.net
Immunoassay methods, utilizing magnetic particle-based test kits, have also been developed for determining the total residue of spinosad, including its main components and metabolites. nih.gov These methods have validated LOQs of 0.0001 µg/mL in water and 0.05 µg/g in sediment. nih.gov More recently, quantitative nuclear magnetic resonance (qNMR) has been evaluated as a non-destructive and efficient alternative to chromatographic methods for spinosad residue analysis in soil. rsc.org
| Methodology | Matrix | Limit of Quantitation (LOQ) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| HPLC-UV | Soil/Sediment | 0.01 µg/g | 0.003 µg/g | scite.ai |
| HPLC-UV | Water | 0.001 µg/mL | 0.0003 µg/mL | scite.ai |
| LC-MS | Various Crops | 0.01 µg/g | 0.003 µg/g | researchgate.net |
| Immunoassay | Water | 0.0001 µg/mL | - | nih.gov |
| Immunoassay | Sediment | 0.05 µg/g | - | nih.gov |
| qNMR | Soil | 0.1254 mg/mL | 0.0414 mg/mL | rsc.org |
Future Research Directions and Unexplored Avenues for Spinosine Studies
Elucidation of Novel Spinosine (Flavone-C-Glycoside) Biological Mechanisms
Despite reports on the pharmacological activities of this compound, a detailed understanding of its specific molecular mechanisms remains limited nih.gov. Future research should prioritize in-depth investigations to unravel the complex pathways through which this compound exerts its biological effects. For instance, studies have shown this compound's potential to alleviate cognitive impairment by influencing neurotrophic factors like BDNF, reducing oxidative stress markers such as MDA, and inhibiting inflammatory factors like IL-6 in the brain frontiersin.orgnih.gov. Further research is needed to fully elucidate the intricate interactions within these pathways. Additionally, this compound has been shown to interact with the 5-HT1A receptor, suggesting a potential mechanism for its hypnotic effects, but a comprehensive understanding of all involved receptors and downstream signaling events is still developing frontiersin.org. Exploring the impact of this compound on synaptic plasticity and neurotransmitter release could also provide crucial insights into its neuroprotective and cognitive-enhancing properties ontosight.ai. Advanced techniques, including proteomic and metabolomic analyses, coupled with targeted gene silencing or overexpression studies, are essential to fully map the molecular targets and signaling cascades modulated by this compound.
Discovery and Engineering of New Spinosyn Analogues with Advanced Properties
Research into the Spinosyn family of insecticidal macrolides, distinct from this compound (flavone), continues to focus on the discovery and engineering of new analogues, often referred to as spinosoids, with improved properties wikipedia.orglukasiewicz.gov.plresearchgate.netresearchgate.net. This development is pursued through both chemical modifications of natural spinosyns and genetic engineering of the biosynthetic pathways in Saccharopolyspora spinosa lukasiewicz.gov.pl. Although significant research has explored semi-synthetic modifications, certain regions of the spinosyn structure, particularly the macrocyclic ring in the area involving C-18 to C-21 carbon atoms, remain challenging for chemical transformation lukasiewicz.gov.pl.
Future research directions include the synthesis of novel spinosyn analogues with modified sugar moieties or altered macrocyclic structures to enhance insecticidal activity, broaden the spectrum of target pests, and potentially reduce environmental impact researchgate.netresearchgate.netnih.gov. For example, studies have shown that modifications to the rhamnose moiety can significantly impact insecticidal potency nih.govcotton.org. The application of computational tools, such as artificial neural networks and quantitative structure-activity relationships (QSAR), continues to be valuable in guiding the rational design and synthesis of these new analogues researchgate.netresearchgate.netcotton.orgd-nb.info. Furthermore, exploring synthetic mimics that simplify the complex macrolide core while retaining or enhancing activity represents another promising avenue researchgate.netd-nb.info.
Advanced Biotechnological Approaches for Sustainable this compound Production
Sustainable and efficient production methods are crucial for the wider availability and application of bioactive compounds like this compound. While this compound is primarily extracted from plant sources, advanced biotechnological approaches offer promising alternatives or complementary strategies. Research into the biotransformation of C-glycosides by microorganisms, such as certain gut bacteria, highlights the potential for microbial production or modification of these compounds jmb.or.kr.
For Spinosyns (insecticides), biotechnological production through the fermentation of Saccharopolyspora spinosa is well-established, and research continues to focus on improving yields and altering the product profile through strain improvement and optimization of fermentation conditions google.comnih.govresearchgate.net. This includes classical mutagenesis and modern genetic engineering techniques targeting biosynthetic genes google.comresearchgate.net. Applying similar biotechnological strategies, such as metabolic engineering of host organisms (e.g., bacteria, yeast, or plant cell cultures), could lead to more sustainable and scalable production of this compound (flavone) nih.gov. Exploring enzymatic synthesis pathways for the glycosidic linkage in this compound could also offer greener and more efficient production routes compared to traditional chemical synthesis mdpi.com.
Development of Integrated Research Frameworks for Comprehensive this compound Characterization
A comprehensive understanding of this compound requires integrated research frameworks that combine various analytical, biological, and computational approaches. While studies have investigated the antioxidant activity of flavone (B191248) C-glycosides using different in vitro methods, the variability in methodologies makes data comparison challenging mdpi.com. Developing standardized protocols for the characterization of this compound's biological activities is essential for reliable and reproducible research.
Integrated frameworks should encompass advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, for detailed structural elucidation and impurity profiling. Furthermore, incorporating in silico methods, including molecular docking and dynamics simulations, can provide insights into the interactions of this compound with potential biological targets nih.gov. The development of standardized cell-based assays and in vivo models is also crucial for evaluating its efficacy and safety. Framework analysis methods, commonly used in qualitative research, could potentially be adapted to systematically synthesize findings from diverse studies on this compound, helping to identify key patterns and knowledge gaps nih.govnova.edu. Establishing publicly accessible databases compiling comprehensive data on this compound's properties, biological activities, and research findings would greatly facilitate future studies.
Cross-Disciplinary Research Bridging Different this compound Classifications and Applications
Given the existence of both this compound (flavone C-glycoside) and Spinosyns (insecticidal macrolides), cross-disciplinary research can offer unique perspectives and opportunities. While chemically distinct, both classes are natural products with significant biological activities, albeit in different organisms and for different applications.
Q & A
How can I formulate a focused research question on Spinosine’s biochemical mechanisms?
Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your inquiry. For example: In [specific cell lines], does this compound (I) compared to [control compound] (C) alter [specific biochemical pathway] (O)? Ensure the question is testable and addresses a knowledge gap identified through preliminary literature reviews .
Q. What experimental design principles are critical for in vitro studies of this compound?
Prioritize controlled variables (e.g., pH, temperature), replication (minimum n=3), and blinding to reduce bias. Include negative controls (e.g., solvent-only) and positive controls (e.g., known pathway inhibitors). Document protocols rigorously to ensure reproducibility .
Q. How should I conduct a systematic literature review on this compound’s pharmacological properties?
Use databases like PubMed and Web of Science with keywords: This compound AND (pharmacokinetics OR mechanism of action). Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025). Organize findings thematically (e.g., antiviral effects, neuroprotective mechanisms) and identify conflicting results for further investigation .
Q. What is the role of hypothesis development in this compound research?
Hypotheses should derive from literature gaps. For example: "this compound inhibits viral replication by targeting [specific protein] based on structural similarities to [known inhibitor]." Use PICOT to refine: In [viral model], will this compound (I) reduce replication rates (O) compared to [antiviral drug] (C)? .
Q. How can I present this compound research data clearly in manuscripts?
Use tables for dose-response metrics (e.g., IC50 values) and figures for pathway diagrams or comparative histograms. Label axes precisely and provide raw data in appendices. Follow journal-specific guidelines for visual clarity .
Advanced Research Questions
Q. How can contradictions between in vivo and in vitro this compound data be resolved?
Perform cross-validation using complementary methods (e.g., Western blot for protein expression and qPCR for gene regulation). Conduct meta-analyses to identify confounding variables (e.g., bioavailability differences in animal models). Reference frameworks like PECO (Population, Exposure, Comparator, Outcome) to refine study parameters .
Q. What statistical methods are robust for validating this compound’s dose-response relationships?
Use nonlinear regression (e.g., sigmoidal dose-response curves) and ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and p-values, and address outliers via sensitivity analyses .
Q. How can computational models predict this compound’s pharmacokinetics?
Apply molecular dynamics simulations to study binding affinities or machine learning to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. Validate predictions with in vitro assays (e.g., Caco-2 cell permeability tests) .
Q. What strategies address ethical considerations in this compound clinical trials?
Submit protocols to an Institutional Review Board (IRB) for approval. Ensure informed consent documents disclose risks/benefits, and include data safety monitoring boards. For preclinical studies, adhere to ARRIVE guidelines for animal welfare .
Q. How can reproducibility in this compound experiments be enhanced?
Share protocols via platforms like protocols.io and include detailed metadata (e.g., batch numbers for reagents). Use open-source tools (e.g., ImageJ for imaging analysis) to standardize data processing. Collaborate with independent labs for replication studies .
Data Presentation Examples
| Parameter | In Vitro IC50 (µM) | In Vivo ED50 (mg/kg) | Statistical Significance (p-value) |
|---|---|---|---|
| Viral Inhibition | 12.3 ± 1.5 | 25.6 ± 3.2 | <0.01 |
| Cytotoxicity | >100 | N/A | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
